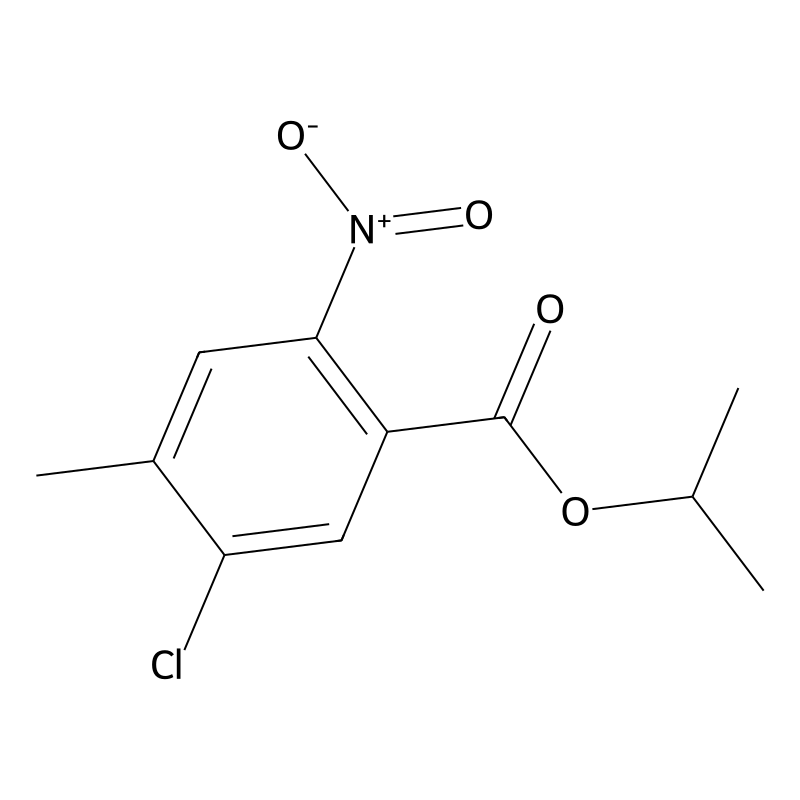Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula . It is classified as a benzoate ester, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring, along with an isopropyl ester functional group. This compound is recognized for its unique structural properties, which lend it various applications in chemical research and industry .
There is no current research available regarding the biological activity or mechanism of action of ICMNB.
Disclaimer
The information provided here is based on general chemical principles and the structure of ICMNB. Due to the limited research available, the analysis is theoretical and cannot be confirmed experimentally.
Future Research Directions:
- Synthesis and characterization of ICMNB to determine its physical and chemical properties.
- Investigation of its potential reactivity in various chemical reactions.
- Exploration of its biological activity, if any, through in vitro and in vivo studies.
- Organic synthesis: The presence of a nitro group and a carboxylic acid ester functionality suggests IPCN could be a potential intermediate in the synthesis of other organic molecules. However, there is no documented research specifically exploring IPCN in this context [].
- Material science: Nitroaromatic compounds can have interesting properties for applications in materials science. The nitro group can participate in various interactions, potentially influencing properties like conductivity or self-assembly. However, further research is needed to determine if IPCN exhibits any such properties.
- Biological studies: Nitroaromatic compounds can sometimes have biological activity. IPCN's structure might hold potential for investigation in areas like antimicrobials or enzyme inhibitors. However, there are currently no documented studies exploring the biological activity of IPCN.
The chemical behavior of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is influenced by its functional groups. Notable reactions include:
- Reduction: The nitro group can be reduced to form amine derivatives, such as 5-chloro-4-methyl-2-aminobenzoate.
- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 5-chloro-4-methyl-2-nitrobenzoic acid and isopropanol.
- Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, leading to various substituted benzoates depending on the nucleophile used .
Research indicates that Isopropyl 5-chloro-4-methyl-2-nitrobenzoate exhibits potential biological activities. Its mechanism of action may involve interaction with specific molecular targets due to the presence of the nitro group, which can form reactive intermediates. These intermediates may inhibit enzymes or modify protein functions, suggesting its potential in pharmacological applications such as anti-inflammatory and antimicrobial activities .
The synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate typically involves several key steps:
- Friedel-Crafts Acylation: This initial step introduces the acyl group onto the benzene ring.
- Nitration: The introduction of the nitro group occurs through electrophilic aromatic substitution.
- Esterification: The final step involves reacting the carboxylic acid derivative with isopropanol in the presence of an acid catalyst to form the ester .
Industrial Production Methods
In industrial settings, these synthesis steps are often optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and consistency .
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate has diverse applications across various fields:
- Chemical Research: Used as a reagent in organic synthesis and as an intermediate in preparing more complex molecules.
- Biological Studies: Investigated for its role in enzyme inhibition and protein-ligand interactions.
- Pharmaceutical Development: Explored for potential therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
- Industrial Use: Employed in manufacturing specialty chemicals and as a precursor for agrochemicals .
Studies on Isopropyl 5-chloro-4-methyl-2-nitrobenzoate have focused on its interactions with biological macromolecules. The nitro group can participate in reduction reactions leading to active forms that interact with enzymes or other proteins. This has implications for understanding its pharmacological properties and potential side effects when used in medicinal chemistry .
Similar Compounds- Isopropyl 5-chloro-4-methyl-2-aminobenzoate: Contains an amine group instead of a nitro group.
- Isopropyl 5-chloro-4-methyl-2-hydroxybenzoate: Features a hydroxyl group instead of a nitro group.
- Isopropyl 5-chloro-4-methyl-2-methoxybenzoate: Contains a methoxy group instead of a nitro group.
Uniqueness
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is distinguished by its combination of electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring. This unique arrangement allows for diverse chemical reactivity and biological activity compared to its analogs, making it particularly valuable in both synthetic chemistry and pharmacology .








